molecular formula C7H5FINO B1452481 3-Fluoro-4-iodobenzamide CAS No. 1261744-58-4

3-Fluoro-4-iodobenzamide

Cat. No. B1452481
M. Wt: 265.02 g/mol
InChI Key: OSZKPQBHGLYYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-iodobenzamide is a chemical compound with the formula C7H5FINO. It has a molecular weight of 265.02 g/mol .

Scientific Research Applications

PET Imaging and Sigma Receptor Ligands

3-Fluoro-4-iodobenzamide derivatives have been synthesized and characterized for use in positron emission tomography (PET) imaging, particularly as sigma receptor ligands. These compounds exhibit high affinities for sigma-1 receptors, suggesting their potential in imaging tissues containing sigma receptors such as the lungs, kidneys, heart, brain, and spleen (Dence et al., 1997).

Crystal Structures and Chemical Interactions

Studies on the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including 3-fluorobenzamide, have been reported. These studies provide insights into the dihedral angles between benzene rings in these compounds, which is crucial for understanding their chemical properties and interactions (Suchetan et al., 2016).

Molecular Tapes and Crystal Engineering

Research in crystal engineering has utilized compounds like 3-Fluoro-4-iodobenzamide to explore molecular tapes mediated via hydrogen bonds and halogen bonds. Such studies are significant for developing new materials and understanding molecular interactions (Saha et al., 2005).

Aliphatic C-H Fluorination

A study on the fluorination of hydrocarbons, including those related to 3-Fluoro-4-iodobenzamide, reveals a manganese catalyst that facilitates alkyl fluorination. This process is significant for the development of fluorinated organic compounds, which are increasingly important in drug development (Liu et al., 2012).

Spectroscopic Observations in Aryl Lithium Regioisomers

The iodination of fluorinated benzonitriles, which relates to the study of 3-Fluoro-4-iodobenzamide, has been explored using continuous flow conditions and direct spectroscopic observations. This research provides insights into the regioselectivity and efficiency of such reactions (Dunn et al., 2018).

properties

IUPAC Name

3-fluoro-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZKPQBHGLYYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-iodobenzamide

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-4-iodobenzonitrile (2.7 g, 0.010 mmol) in DMSO (6.0 mL), K2CO3 (0.450 g, 0.003 mmol) and 30% H2O2 (2.4 mL) were added at 0-10° C. and the reaction mass was stirred at RT for 2 h. After completion of the reaction, the reaction mass was quenched in ice cold water. The obtained solid product was filtered off to afford 2.0 g of the desired title product. 1H NMR (400 MHz, DMSO d6): δ 7.48-7.51 (In, 2H), 7.66 (br s, 1H), 7.69-7.70 (m, 1H), 8.09 (brs, 1H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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